H-Pro-Ile-OH
Overview
Description
H-Pro-Ile-OH is a dipeptide composed of the amino acids proline and isoleucine. It has the molecular formula C11H20N2O3 and is known for its structural and ligational properties . This compound is of considerable interest due to its role in the biosynthesis of proteins and its unique conformational aspects .
Mechanism of Action
Target of Action
Prolylisoleucine, also known as H-Pro-Ile-OH, is a dipeptide composed of proline and isoleucine . The primary target of this compound is the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body .
Biochemical Pathways
The inhibition of ACE by Prolylisoleucine impacts the renin-angiotensin system. By preventing the formation of angiotensin II, it reduces vasoconstriction and decreases the release of aldosterone, a hormone that promotes sodium and water retention. These actions collectively result in the lowering of blood pressure .
Pharmacokinetics
It may be metabolized by peptidases and excreted in the urine .
Result of Action
The primary result of Prolylisoleucine’s action is the reduction of blood pressure . By inhibiting ACE and disrupting the renin-angiotensin system, it helps to relax and widen blood vessels, thereby lowering blood pressure. This can be beneficial in conditions such as hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Pro-Ile-OH can be synthesized through various methods. One common synthetic route involves the coupling of L-proline and L-isoleucine using a benzyloxycarbonyl (Cbz) protecting group. The reaction typically requires specific conditions such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the peptide bond.
Industrial Production Methods
In industrial settings, the production of prolylisoleucine may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase peptide synthesis (SPPS) to achieve high yields and purity. The process includes repeated cycles of amino acid coupling, deprotection, and purification.
Chemical Reactions Analysis
Types of Reactions
H-Pro-Ile-OH undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can take place, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
H-Pro-Ile-OH has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Prolylvaline: Another dipeptide with similar structural features but different biological activities.
Prolylleucine: Similar in structure but with distinct effects on enzyme activity and protein synthesis.
Uniqueness
H-Pro-Ile-OH is unique due to its specific combination of proline and isoleucine, which imparts distinct conformational properties and biological activities. Its role in protein biosynthesis and its potential therapeutic applications further highlight its uniqueness compared to other dipeptides .
Properties
IUPAC Name |
(2S,3S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-7(2)9(11(15)16)13-10(14)8-5-4-6-12-8/h7-9,12H,3-6H2,1-2H3,(H,13,14)(H,15,16)/t7-,8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYROESYHWUPBP-CIUDSAMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51926-51-3 | |
Record name | L-Prolyl-L-isoleucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51926-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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